molecular formula C8H16N2 B11832044 1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

Cat. No.: B11832044
M. Wt: 140.23 g/mol
InChI Key: BCJPHDXJOBZORS-SPDVFEMOSA-N
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Description

1-[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanamine is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method is efficient and allows for the formation of the bicyclic structure with high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is another method that has been explored for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to its specific stereochemistry and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

InChI

InChI=1S/C8H16N2/c1-6-7-4-10-3-2-8(6,7)5-9/h6-7,10H,2-5,9H2,1H3/t6?,7-,8-/m1/s1

InChI Key

BCJPHDXJOBZORS-SPDVFEMOSA-N

Isomeric SMILES

CC1[C@@H]2[C@]1(CCNC2)CN

Canonical SMILES

CC1C2C1(CCNC2)CN

Origin of Product

United States

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